molecular formula C12H17N B13032065 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13032065
M. Wt: 175.27 g/mol
InChI Key: ASINTLOAQNNRHI-UHFFFAOYSA-N
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Description

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of tetrahydronaphthalene, characterized by the presence of an ethyl group at the 5-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding naphthalene derivative. One common method is the catalytic hydrogenation of 5-ethyl-1-naphthylamine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydronaphthalene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Fully saturated amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral ligands.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of certain antidepressant drugs .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthylamine: A closely related compound with similar structural features but lacking the ethyl group at the 5-position.

    2-Aminotetralin: Another related compound with a similar tetrahydronaphthalene backbone but with the amine group at a different position.

Uniqueness

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3

InChI Key

ASINTLOAQNNRHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCCC(C2=CC=C1)N

Origin of Product

United States

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